
7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyridine derivatives. The key steps may involve:
Condensation reactions: to form the chromene core.
Amidation reactions: to introduce the carboxamide group.
Oxidation reactions: to form the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of “7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors.
Pathway interference: Affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chromene derivatives: Compounds with similar chromene cores.
Pyridine derivatives: Compounds with pyridine rings.
Uniqueness
“7,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide” is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-10-5-6-13-14(20)8-15(22-16(13)11(10)2)17(21)19-12-4-3-7-18-9-12/h3-9H,1-2H3,(H,19,21) |
InChI Key |
PPHAOACRTFJKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


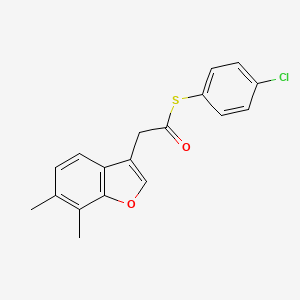
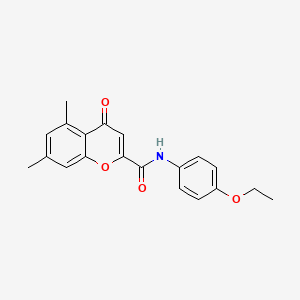
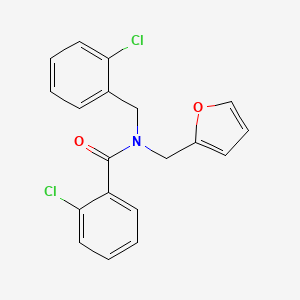
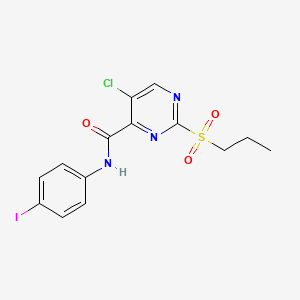
![12-chloro-3-(3-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11404015.png)
![6-Methyl-5-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)-2,4(1H,3H)-pyrimidinedione](/img/structure/B11404018.png)
![4-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404021.png)
![7-(5-chloro-2-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11404022.png)
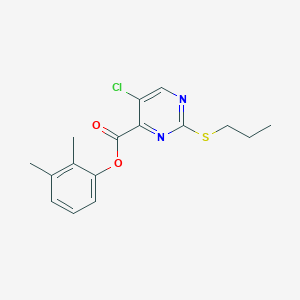
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11404033.png)
![5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11404041.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-2-(ethylsulfanyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B11404056.png)
![5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11404059.png)
![2-(2-methoxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11404073.png)
